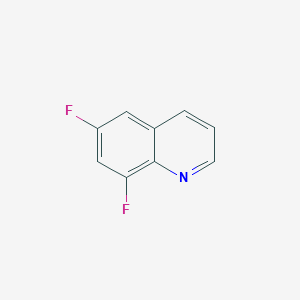

6,8-Difluoroquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137131. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMLBTXFCAIQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162952 | |

| Record name | Quinoline, 6,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145241-75-4 | |

| Record name | Quinoline, 6,8-Difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,8-Difluoroquinoline: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 6,8-difluoroquinoline. Due to the limited availability of specific experimental data for the parent this compound, this guide also includes information on closely related derivatives to provide a thorough understanding of this chemical scaffold.

Chemical Properties and Structure

This compound is a fluorinated heterocyclic compound with the chemical formula C₉H₅F₂N. The presence of two fluorine atoms significantly influences its electronic properties and potential biological activity.

Table 1: Physicochemical Properties of this compound and a Related Derivative

| Property | This compound | 6-Chloro-8-fluoroquinoline (for comparison) |

| Molecular Formula | C₉H₅F₂N | C₉H₅ClFN |

| Molecular Weight | 165.14 g/mol | 181.59 g/mol |

| CAS Number | 145241-75-4 | 52200-53-0 |

| Melting Point | Data not available | 79-81 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Appearance | Data not available | White to yellow crystals[1] |

Structural Information:

-

IUPAC Name: this compound

-

SMILES: C1=CC2=C(C=C(F)C=C2F)N=C1

-

InChI Key: Data not available

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 6,8-Difluoro-2-methyl-4-methylsulfanyloxazolo[4,5-c]quinoline, is available and can be used as a reference for the characteristic vibrational modes of the 6,8-difluorinated quinoline ring system.[2] Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system appear in the 1600-1400 cm⁻¹ region.[3][4][5] The C-F stretching vibrations will also produce strong absorptions, typically in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum of 6,8-Difluoro-2-methyl-4-methylsulfanyloxazolo[4,5-c]quinoline has been recorded.[2] For this compound, the molecular ion peak (M+) would be expected at m/z 165.14. Fragmentation patterns of quinolones often involve the loss of small molecules like HCN and the fragmentation of substituents.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound were not found, the spectra of fluorinated quinolines are well-documented.[7][8] In the ¹H NMR spectrum, the protons on the quinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atoms. In the ¹³C NMR spectrum, the carbon atoms directly bonded to fluorine would exhibit large one-bond C-F coupling constants.[8]

Experimental Protocols: Synthesis of this compound Derivatives

While a specific protocol for the synthesis of the parent this compound is not detailed in the available literature, established methods for the synthesis of substituted 6,8-difluoroquinolines, such as the Conrad-Limpach and Gould-Jacobs reactions, provide a clear pathway for accessing this scaffold.[9][10]

Conrad-Limpach Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol

This two-step synthesis is a common method for producing 4-hydroxyquinoline derivatives.[9]

Step 1: Condensation of 2,4-difluoroaniline with ethyl acetoacetate

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate in toluene.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the crude enamine intermediate, ethyl 3-(2,4-difluoroanilino)crotonate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a high-temperature reaction vessel, dissolve the crude enamine intermediate from Step 1 in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250 °C for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to below 100 °C, which should cause the product to precipitate.

-

Filter the solid product and wash with a suitable solvent (e.g., hot toluene followed by hexanes) to remove the high-boiling solvent.[2]

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Workflow for the Conrad-Limpach synthesis of 6,8-difluoro-2-methylquinolin-4-ol.

Biological Activity and Mechanism of Action

Derivatives of this compound are of significant interest due to their potential as antibacterial and anticancer agents.[10] The core structure is a key component of many fluoroquinolone antibiotics.

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, the fluoroquinolone traps the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

Caption: Simplified signaling pathway for the antibacterial action of fluoroquinolones.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, particularly for the development of novel antibacterial and anticancer agents. While comprehensive data for the parent compound is limited, the established synthetic routes and known biological activities of its derivatives provide a strong foundation for further research and drug development. The methodologies and data presented in this guide are intended to support scientists in the exploration and utilization of this promising chemical entity.

References

- 1. ossila.com [ossila.com]

- 2. benchchem.com [benchchem.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 6,8-Difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, adaptable experimental protocols, and potential applications of 6,8-Difluoroquinoline. As a fluorinated heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly modulate the electronic properties, metabolic stability, and binding affinity of resulting molecules.[1][2]

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes key identifiers and predicted properties. Researchers should consider these values as estimates pending experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₂N | [3] |

| Molecular Weight | 165.14 g/mol | [3] |

| CAS Number | 145241-75-4 | [3] |

| Appearance | Light brown to brown solid | [3] |

| Boiling Point | 235.0 ± 20.0 °C (Predicted) | [3] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.28 ± 0.20 (Predicted) | [3] |

| Purity (Commercial) | ≥98% | [4] |

Spectral Characteristics

-

¹H NMR: Signals would be expected in the aromatic region. The fluorine atoms at positions 6 and 8 will induce coupling (J-coupling) with adjacent protons (H-5 and H-7), leading to complex splitting patterns (e.g., doublet of doublets).

-

¹³C NMR: The spectrum would show nine distinct signals for the carbon atoms. The carbons directly bonded to fluorine (C-6 and C-8) will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: As a highly sensitive and 100% abundant nucleus, ¹⁹F NMR is a powerful tool for analyzing such compounds.[6][7] Two distinct signals corresponding to the fluorine atoms at the C-6 and C-8 positions would be expected. The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap.[6]

Experimental Protocols

The following protocols are adapted from established methods for closely related fluoroquinoline analogs and provide a strong foundation for the synthesis and analysis of this compound.

This method is a plausible route for synthesizing the quinoline core, adapted from procedures for similar 4-hydroxyquinolines.[2][8] It involves the condensation of a difluoroaniline with an acrylate derivative followed by thermal cyclization.

Materials:

-

3,5-Difluoroaniline

-

Ethyl (ethoxymethylene)cyanoacetate (or similar malonic ester derivative)

-

High-boiling point solvent (e.g., Dowtherm A)

-

Ethanol

-

Hexane

Procedure:

-

Condensation: In a round-bottom flask, dissolve 3,5-difluoroaniline (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents) in ethanol. Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the condensation is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure to obtain the crude intermediate.

-

Cyclization: In a separate three-neck flask equipped for high-temperature reactions, heat a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C.

-

Addition: Slowly and carefully add the crude intermediate from step 2 to the hot solvent. Maintain the temperature at ~250 °C for 30-60 minutes.[9]

-

Precipitation & Filtration: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to precipitate the product.[8]

-

Purification: Collect the solid product by filtration. Wash the solid thoroughly with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[8]

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of fluoroquinolone compounds.[10][11]

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M phosphate buffer, pH adjusted to 3.0) and a polar organic solvent like acetonitrile or methanol.[11]

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection Wavelength: Quinolines typically exhibit strong absorbance between 270-330 nm. The optimal wavelength should be determined by scanning the UV spectrum of a pure sample.

-

Sample Preparation: Prepare a stock solution by accurately weighing and dissolving the synthesized this compound in a suitable solvent (e.g., DMSO or the mobile phase). Perform serial dilutions to create working standards for analysis.[1]

Visualizations: Workflows and Potential Roles

The following diagrams illustrate key processes relevant to the synthesis, analysis, and potential application of this compound in a research context.

Caption: Generalized workflow for the synthesis of a this compound core.

Caption: Standard analytical workflow for compound characterization.

Caption: Potential role of a quinoline derivative as a kinase inhibitor in a signaling pathway.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. magritek.com [magritek.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. moca.net.ua [moca.net.ua]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 6,8-Difluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6,8-Difluoroquinoline. In the absence of readily available experimental spectra in the public domain, this document focuses on computationally predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated values and should be confirmed with experimental data whenever possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides insights into the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Predicted Value | Predicted Value | Predicted Value | H-2 |

| Predicted Value | Predicted Value | Predicted Value | H-3 |

| Predicted Value | Predicted Value | Predicted Value | H-4 |

| Predicted Value | Predicted Value | Predicted Value | H-5 |

| Predicted Value | Predicted Value | Predicted Value | H-7 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Predicted Value | C-2 |

| Predicted Value | C-3 |

| Predicted Value | C-4 |

| Predicted Value | C-4a |

| Predicted Value | C-5 |

| Predicted Value | C-6 |

| Predicted Value | C-7 |

| Predicted Value | C-8 |

| Predicted Value | C-8a |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Predicted Value | F-6 |

| Predicted Value | F-8 |

Infrared (IR) Spectroscopy

Predicted IR spectroscopy data helps in identifying the functional groups and vibrational modes of the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted Value | Predicted Value | C-H stretching (aromatic) |

| Predicted Value | Predicted Value | C=C stretching (aromatic) |

| Predicted Value | Predicted Value | C=N stretching |

| Predicted Value | Predicted Value | C-F stretching |

| Predicted Value | Predicted Value | C-H bending (out-of-plane) |

Mass Spectrometry (MS)

Predicted mass spectrometry data provides information about the molecular weight and potential fragmentation patterns of the molecule under ionization.

Table 5: Predicted Mass Spectrum Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 165.05 | 100 | [M]⁺ (Molecular Ion) |

| Predicted Value | Predicted Value | Fragment Ion |

| Predicted Value | Predicted Value | Fragment Ion |

Experimental and Computational Protocols

The acquisition of spectroscopic data, whether experimental or computational, follows established protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C).

Computational Protocol: Predicted NMR spectra can be generated using software packages such as ChemDraw, Mnova NMRPredict, or through quantum mechanical calculations using density functional theory (DFT). These programs utilize algorithms and databases of known chemical shifts to estimate the spectra of a given structure.

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum of this compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Computational Protocol: IR spectra can be predicted computationally through vibrational frequency calculations using quantum chemistry software. These calculations model the vibrational modes of the molecule to predict the positions and intensities of the absorption bands.

Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum of this compound would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The instrument measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Computational Protocol: Mass spectra can be predicted using software that simulates the fragmentation of the molecule based on its structure and the ionization method. Tools like CFM-ID can predict tandem mass spectra (MS/MS) for given molecules.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

A Technical Guide to the Biological Activity Screening of 6,8-Difluoroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1] The strategic incorporation of fluorine atoms into the quinoline ring system is a well-established method for enhancing metabolic stability, binding affinity, and overall pharmacological efficacy.[1][2] Among the various fluorinated patterns, the 6,8-difluoro substitution is of significant interest due to its presence in potent antibacterial agents.[3]

This technical guide provides a comprehensive overview of the current landscape and future directions for the biological activity screening of 6,8-difluoroquinoline derivatives. While this specific substitution pattern remains a relatively underexplored area of research, this document consolidates the available data, outlines detailed experimental protocols for key biological assays, and presents a systematic workflow for the evaluation of these promising compounds.[1] By leveraging insights from structurally related compounds, this guide aims to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of the this compound core.

Hypothesized Biological Activities

Based on the extensive research into fluoroquinolone analogues, this compound derivatives are hypothesized to possess significant therapeutic potential in several key areas:

-

Anticancer Activity: Numerous quinoline derivatives exhibit cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways.[3][4] The strong electron-withdrawing nature of the two fluorine atoms at the 6 and 8 positions could modulate the interaction of these derivatives with biological targets, potentially leading to enhanced anticancer activity.[1]

-

Antibacterial Activity: The fluoroquinolone class of antibiotics, which are renowned for their potent antibacterial effects, underscores the potential of fluorinated quinolines in combating bacterial infections.[1] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5]

-

Antifungal Activity: The fungicidal properties of structurally related di-fluoro-quinoline compounds, such as the fungicide Ipflufenoquin which contains a 7,8-difluoro-2-methylquinoline moiety, suggest that this compound derivatives may also exhibit potent antifungal activity.[1]

Data Presentation: Biological Activities of this compound and Related Derivatives

While comprehensive screening data for a wide range of this compound derivatives is not yet available in the public domain, the following tables summarize the existing quantitative data for specific derivatives and structurally related compounds to provide a contextual baseline for future research.

Table 1: Antibacterial Activity of 6,8-Difluoroquinolone Derivatives

| Compound ID/Name | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative of Sparfloxacin (Compound 2) | Staphylococcus aureus | - | [6] |

| Derivative of Sparfloxacin (Compound 2) | Escherichia coli | - | [6] |

| Derivative of Sparfloxacin (Compound 3) | Staphylococcus aureus | - | [6] |

| Derivative of Sparfloxacin (Compound 3) | Escherichia coli | - | [6] |

| Derivative of Sparfloxacin (Compound 4) | Staphylococcus aureus | - | [6] |

| Derivative of Sparfloxacin (Compound 4) | Escherichia coli | - | [6] |

| 7-substituted-6,8-difluoroquinolone (unspecified) | Escherichia coli | >100 | [7] |

| 7-substituted-6,8-difluoroquinolone (unspecified) | Staphylococcus aureus | >100 | [7] |

Note: Specific MIC values for the sparfloxacin derivatives were not provided in the abstract, but the study indicated potent antimicrobial activity.

Table 2: Antifungal Activity of 6,8-Difluoroquinolone Derivatives

| Compound ID/Name | Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Derivative of Sparfloxacin (Compound 2) | Fusarium solani | Data not specified | Data not specified | [6] |

| Derivative of Sparfloxacin (Compound 3) | Fusarium solani | Data not specified | Data not specified | [6] |

| Derivative of Sparfloxacin (Compound 4) | Fusarium solani | Data not specified | Data not specified | [6] |

Note: The study reported significant activity against Fusarium solani for compounds 3 and 4.[6]

Table 3: Comparative Anticancer Activity (IC50) of Related Fluoroquinolone Derivatives

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Ciprofloxacin Derivative (Compound 32) | MCF-7 (Breast) | 4.3 | [2] |

| Levofloxacin Derivative (Compound 125) | MCF-7 (Breast) | 0.3 | [2] |

| Levofloxacin Derivative (Compound 125) | A549 (Lung) | 2.1 | [2] |

| Levofloxacin Derivative (Compound 125) | HepG2 (Liver) | 2.3 | [2] |

| Levofloxacin Derivative (Compound 125) | PC-3 (Prostate) | 4.9 | [2] |

| Levofloxacin Derivative (Compound 125) | HeLa (Cervical) | 1.1 | [2] |

| 6,8-dibromo-4(3H)quinazolinone (Compound XIIIb) | MCF-7 (Breast) | 1.7 µg/mL | [8] |

| 6,8-dibromo-4(3H)quinazolinone (Compound IX) | MCF-7 (Breast) | 1.8 µg/mL | [8] |

Note: This table provides data for structurally related compounds to illustrate the anticancer potential of the broader class of halogenated quinolines and quinazolinones.

Experimental Protocols

The following are detailed methodologies for key in vitro assays to screen the biological activities of novel this compound derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity: Agar Well Diffusion Method

This method is used for the preliminary screening of the antibacterial activity of the synthesized compounds.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cotton swabs

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic discs (positive control)

-

Solvent (negative control)

-

Sterile cork borer (6-8 mm in diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an agar plate to create a bacterial lawn.

-

Well Creation: Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the dissolved this compound derivatives at a known concentration into the wells. Also, add the solvent (negative control) and place a standard antibiotic disc (positive control) on the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the antibacterial potency of a compound.

Materials:

-

Bacterial strains

-

Mueller-Hinton broth (MHB)

-

96-well sterile microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Standard antibiotic

-

Bacterial inoculum (standardized to ~5 x 10^5 CFU/mL)

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Plate Preparation: Add 50 µL of sterile MHB to each well of a 96-well plate.

-

Serial Dilution: Add 50 µL of the stock solution of the this compound derivative (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final compound concentrations. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Seal the plates and incubate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Visualizations: Workflows and Mechanisms

To facilitate a clear understanding of the screening process and potential mechanisms of action, the following diagrams are provided.

Caption: A proposed workflow for the screening of this compound derivatives.

Caption: Hypothesized mechanism of antibacterial action for 6,8-difluoroquinolones.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. While direct biological activity data for a broad range of these derivatives is currently scarce, the well-documented anticancer, antibacterial, and antifungal properties of other fluoroquinolone analogues provide a strong rationale for their systematic investigation.

This technical guide offers a foundational framework for researchers to embark on the exploration of this compound derivatives. The detailed experimental protocols for key in vitro assays, combined with the proposed screening workflow, provide a clear and actionable path for evaluating the therapeutic potential of newly synthesized compounds.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive screening against panels of cancer cell lines, as well as a broad spectrum of bacterial and fungal pathogens. The resulting quantitative data will be crucial for establishing robust structure-activity relationships, which will, in turn, guide the optimization of lead compounds with enhanced potency and selectivity. Through such a systematic approach, the full therapeutic potential of the this compound core can be realized, paving the way for the development of next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 6,8-Difluoroquinoline Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6,8-difluoroquinoline scaffold has emerged as a promising pharmacophore in the landscape of modern drug discovery. The strategic incorporation of two fluorine atoms at the 6 and 8 positions of the quinoline ring system significantly enhances the metabolic stability, binding affinity, and overall pharmacological profile of these analogs. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and development in this area.

Antibacterial Targets: DNA Gyrase and Topoisomerase IV

The most well-established therapeutic application of fluoroquinolones, including 6,8-difluoro analogs, is in the realm of antibacterial chemotherapy. These compounds exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] By inhibiting these enzymes, 6,8-difluoroquinolines disrupt DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of this compound analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 7-Substituted-6,8-difluoroquinolone (Derivative 2) | Gram-positive & Gram-negative bacteria | ≤ 0.860 | [1] |

| 7-Substituted-6,8-difluoroquinolone (Derivative 3) | Gram-positive & Gram-negative bacteria | ≤ 0.860 | [1] |

| 7-Substituted-6,8-difluoroquinolone (Derivative 4) | Gram-positive & Gram-negative bacteria | ≤ 0.860 | [1] |

| Substituted hydrazinoquinolones (Derivatives 7-10) | Escherichia coli & Staphylococcus aureus | Poor activity | [1] |

Experimental Protocol: Bacterial DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

-

Relaxed pBR322 DNA

-

E. coli DNA gyrase

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)

-

Stop Solution (e.g., 2% SDS, 200 mM EDTA)

-

Agarose gel (1%) in TAE or TBE buffer

-

Ethidium bromide

-

Test compound (this compound analog) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

On ice, prepare reaction mixtures containing the 5X assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding E. coli DNA gyrase.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Terminate the reaction by adding the stop solution.

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel containing ethidium bromide.

-

Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Workflow for Bacterial DNA Gyrase Inhibition Assay.

Anticancer Targets: Topoisomerase II and Signaling Pathways

Emerging evidence suggests that this compound analogs possess significant potential as anticancer agents. Their mechanisms of action in cancer cells are multifaceted, primarily involving the inhibition of human topoisomerase II and the modulation of key signaling pathways that regulate cell proliferation and survival.

Topoisomerase II Inhibition

Similar to their antibacterial mechanism, certain 6,8-difluoroquinolines can target human topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription in eukaryotic cells. By stabilizing the enzyme-DNA cleavage complex, these compounds induce double-strand breaks in cancer cell DNA, leading to cell cycle arrest and apoptosis.[3]

The ability of a compound to induce topoisomerase II-mediated DNA cleavage is a key indicator of its anticancer potential.

| Compound | Assay | Target | CC₅₀ (µg/mL) | Reference |

| CP-67,015 (a 6,8-difluoro-7-pyridyl-4-quinolone) | Radiolabeled DNA Cleavage | Calf Thymus Topoisomerase II | 33 | [3] |

| CP-67,015 | Nonradiolabeled DNA Cleavage | Calf Thymus Topoisomerase II | 73 | [3] |

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Some quinoline derivatives have been shown to inhibit this pathway, presenting a promising avenue for anticancer therapy.[4] While direct evidence for this compound analogs is still emerging, their structural similarity to other quinoline-based inhibitors suggests a high probability of similar activity.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols for Anticancer Activity Evaluation

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

96-well plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This technique is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., cold 70% ethanol)

-

Staining solution (containing propidium iodide and RNase A)

-

Flow cytometer

Procedure:

-

Treat cancer cells with the this compound analog at its IC₅₀ concentration for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in the staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Antifungal Target: Dihydroorotate Dehydrogenase (DHODH)

While less explored, this compound analogs hold promise as antifungal agents. Based on the activity of structurally related compounds, a potential target for their antifungal action is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting fungal growth.

Quantitative Data: Antifungal Activity

Data on the antifungal activity of this compound analogs is currently limited. However, the activity of other fluorinated quinolones suggests potential efficacy.

| Compound Class | Fungal Strain(s) | MIC Range (µg/mL) | Reference |

| Gatifloxacin, Sparfloxacin | Trichophyton rubrum, Fusarium solani, Candida albicans | Activity observed (qualitative) | [6] |

| Ciprofloxacin, Moxifloxacin, Levofloxacin | Candida albicans, Aspergillus fumigatus | Enhanced activity of other antifungals | [6] |

Experimental Protocol: Fungal Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of fungal DHODH.

Materials:

-

Recombinant fungal DHODH

-

Assay Buffer (e.g., Tris-HCl buffer with cofactors)

-

Substrate: Dihydroorotate (DHO)

-

Electron acceptor: 2,6-dichloroindophenol (DCIP)

-

Coenzyme Q

-

Test compound (this compound analog)

-

Microplate spectrophotometer

Procedure:

-

In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound at various concentrations.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of DHO, DCIP, and coenzyme Q.

-

Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value from the dose-response curve.

Workflow for Fungal DHODH Inhibition Assay.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of activity. The primary targets identified to date include bacterial DNA gyrase and topoisomerase IV, human topoisomerase II, and potentially fungal dihydroorotate dehydrogenase. Furthermore, the modulation of critical cellular signaling pathways such as PI3K/Akt/mTOR highlights their potential in oncology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of diverse this compound analogs is warranted to advance these molecules through the drug development pipeline.

References

- 1. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]

6,8-Difluoroquinoline: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6,8-difluoroquinoline core is a significant pharmacophore in modern medicinal chemistry, imparting favorable properties to a range of biologically active compounds. The strategic placement of two fluorine atoms on the quinoline ring system profoundly influences the scaffold's electronic and lipophilic character, enhancing metabolic stability, target binding affinity, and overall therapeutic potential. This technical guide provides a comprehensive overview of the this compound scaffold, focusing on its application in the development of antibacterial and anticancer agents. It includes detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows.

Therapeutic Applications and Mechanisms of Action

The this compound scaffold is most prominently featured in the development of fluoroquinolone antibiotics. These agents exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair. More recently, the therapeutic potential of this scaffold has been extended to oncology, with derivatives showing promising activity as inhibitors of eukaryotic topoisomerase II, a key enzyme in cancer cell proliferation.

Antibacterial Activity

The primary mechanism of antibacterial action for 6,8-difluoroquinolone derivatives involves the formation of a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme in a state where it has cleaved the DNA but cannot religate it, leading to an accumulation of double-strand breaks and ultimately, cell death. The fluorine atoms at positions 6 and 8 are crucial for this activity, enhancing the binding affinity of the compound to the enzyme-DNA complex.

Anticancer Activity

The anticancer potential of certain 6,8-difluoroquinolone derivatives stems from their ability to inhibit human topoisomerase II.[1] Similar to their antibacterial mechanism, these compounds stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks in cancer cells and triggering apoptosis. The C-8 fluorine has been shown to increase the potency of these derivatives against eukaryotic topoisomerase II.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, often starting from a polysubstituted fluorinated benzene ring. A representative synthesis of a 1-aryl-6,8-difluoroquinolone is outlined below.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-6,8-difluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

This protocol is adapted from the synthesis of related fluoroquinolone analogues.

Step 1: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate [2][3]

-

Dissolve 24.9 g of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate in 80 ml of ethanol in a round-bottom flask.

-

Cool the solution in an ice bath with stirring.

-

Slowly add 4.3 g of cyclopropylamine dropwise to the cooled solution.

-

Once the exothermic reaction subsides, continue stirring at room temperature for an additional hour.

-

Remove the solvent under reduced pressure (in vacuo).

-

Recrystallize the residue from a cyclohexane/petroleum ether mixture to obtain ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate.

Step 2: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid [4]

-

To a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in 100 ml of anhydrous dioxane, add 3.44 g of 80% sodium hydride in portions while cooling with ice and stirring.

-

Stir the mixture at room temperature for 30 minutes, followed by reflux for 2 hours.

-

Remove the dioxane under reduced pressure.

-

Suspend the residue (40.3 g) in 150 ml of water and add 6.65 g of potassium hydroxide.

-

Reflux the mixture for 1.5 hours.

-

Filter the warm solution and rinse the residue with water.

-

Acidify the filtrate to a pH of 1-2 with semi-concentrated hydrochloric acid while cooling in an ice bath.

-

Filter the resulting precipitate, wash with water, and dry under vacuum at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.

Step 3: Synthesis of 1-(4-Fluorophenyl)-6,8-difluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

-

A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and an excess of anhydrous piperazine in dimethyl sulfoxide is heated.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is suspended in water, and the solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization to afford the final compound.

Biological Evaluation Protocols

Antibacterial Susceptibility Testing

3.1.1. Kirby-Bauer Disk Diffusion Method

This method qualitatively assesses the susceptibility of a bacterial strain to a particular antibiotic.

-

Materials : Mueller-Hinton agar (MHA) plates, sterile cotton swabs, bacterial culture (adjusted to 0.5 McFarland turbidity standard), sterile forceps, antibiotic-impregnated paper disks, incubator.

-

Procedure :

-

Dip a sterile cotton swab into the standardized bacterial inoculum.

-

Evenly streak the swab over the entire surface of an MHA plate to create a bacterial lawn.

-

Allow the plate to dry for a few minutes.

-

Using sterile forceps, place the antibiotic disks onto the agar surface, ensuring they are evenly spaced.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disk.

-

Interpret the results as susceptible, intermediate, or resistant based on standardized charts.

-

3.1.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method quantitatively determines the lowest concentration of an antibiotic that prevents visible bacterial growth.

-

Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture (adjusted to ~5 x 10^5 CFU/mL), test compound and control antibiotic solutions, incubator.

-

Procedure :

-

Perform serial two-fold dilutions of the test compound in MHB across the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

-

Mechanism of Action Assays (Antibacterial)

3.2.1. DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Materials : Relaxed pBR322 plasmid DNA, E. coli DNA gyrase, assay buffer (containing ATP), test compound, stop solution/loading dye, agarose gel, electrophoresis equipment, DNA staining agent.

-

Procedure :

-

Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate at 37°C for 1 hour.

-

Terminate the reaction by adding the stop solution/loading dye.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Inhibited reactions will show a higher proportion of relaxed DNA, while uninhibited reactions will show supercoiled DNA.

-

Quantify the band intensities to determine the IC50 value.

-

3.2.2. Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

-

Materials : Kinetoplast DNA (kDNA), E. coli topoisomerase IV, assay buffer (containing ATP), test compound, stop solution/loading dye, agarose gel, electrophoresis equipment, DNA staining agent.

-

Procedure :

-

Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding topoisomerase IV.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction with the stop solution/loading dye.

-

Resolve the DNA products by agarose gel electrophoresis.

-

Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Quantify the amount of decatenated DNA to determine the IC50 value.

-

Anticancer Activity Assays

3.3.1. Eukaryotic Topoisomerase II Decatenation Assay

This assay assesses the inhibitory effect of a compound on the decatenation of kDNA by human topoisomerase II.

-

Materials : Kinetoplast DNA (kDNA), purified human topoisomerase II, 10x topoisomerase II reaction buffer, ATP, test compound, 5x loading dye, agarose gel, electrophoresis equipment, ethidium bromide or other DNA stain.

-

Procedure :

-

In a microcentrifuge tube on ice, add 2 μl of 10x topoisomerase II reaction buffer and 200 ng of kDNA.

-

Add varying concentrations of the test compound.

-

Adjust the volume with distilled water to a final volume of 20 μl (including the enzyme to be added).

-

Add purified topoisomerase II and incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 5 μl of 5x loading dye.

-

Load the samples onto a 0.8% agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide, destain with water, and visualize under UV light.

-

Inhibition is indicated by the persistence of catenated kDNA in the loading well, while decatenated DNA migrates into the gel.

-

Quantitative Data

The biological activity of this compound derivatives is summarized in the tables below.

Table 1: In Vitro Antibacterial Activity of 1-Aryl-6,8-difluoroquinolones (MIC, μg/mL)

| Compound | 1-(Substituent) | 7-(Substituent) | S. aureus | E. coli | P. aeruginosa |

| 1 | 4-Fluorophenyl | Piperazin-1-yl | 0.1 | 0.05 | 0.78 |

| 2 | 2,4-Difluorophenyl | 3-Amino-1-pyrrolidinyl | 0.025 | 0.012 | 0.2 |

| 3 | Phenyl | 4-Methyl-1-piperazinyl | 0.2 | 0.1 | 1.56 |

| Ciprofloxacin | - | - | 0.2 | 0.012 | 0.2 |

Data adapted from related studies on 1-aryl-6,8-difluoroquinolones.

Table 2: Anticancer Activity of Selected 6,8-Difluoroquinolone Derivatives (IC50, μM)

| Compound | Cancer Cell Line | IC50 (μM) | Target |

| CP-115,953 | Chinese Hamster Ovary (CHO) | Cytotoxicity noted | Eukaryotic Topoisomerase II |

| Sparfloxacin | A549 (Lung) | >100 | - |

| Sparfloxacin | HeLa (Cervical) | >100 | - |

| Sparfloxacin | HepG2 (Liver) | >100 | - |

Data is limited for the direct anticancer activity of a wide range of 6,8-difluoroquinolones. The presented data is based on available literature and highlights the need for further investigation in this area.

Visualizations

The following diagrams illustrate key concepts related to the this compound scaffold.

References

In Silico Modeling of 6,8-Difluoroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic incorporation of fluorine atoms into the quinoline nucleus is a well-established method to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This guide focuses on the in silico modeling of 6,8-difluoroquinoline derivatives, a promising but relatively underexplored class of compounds.

Computational, or in silico, modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient approach to designing and evaluating novel therapeutic candidates. This technical guide provides an in-depth overview of the core in silico methodologies applied to the study of this compound derivatives, including Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By leveraging these computational techniques, researchers can accelerate the identification and optimization of lead compounds, paving the way for the development of novel therapeutics.

Data Presentation: Summarized Quantitative Data

The following tables summarize hypothetical quantitative data derived from in silico modeling of a series of this compound derivatives against a panel of protein kinases, which are common targets for quinoline-based inhibitors. This data is for illustrative purposes to demonstrate how such information would be presented.

Table 1: Physicochemical Properties and Predicted ADMET Profile of this compound Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Caco-2 Permeability (nm/s) | Predicted Microsomal Stability (t½, min) |

| DFQ-1 | 254.23 | 2.8 | 1 | 3 | 15.2 | > 60 |

| DFQ-2 | 268.26 | 3.1 | 1 | 3 | 12.5 | 45 |

| DFQ-3 | 282.29 | 3.4 | 1 | 4 | 9.8 | 55 |

| DFQ-4 | 296.32 | 3.7 | 2 | 4 | 7.1 | 30 |

| DFQ-5 | 310.35 | 4.0 | 2 | 5 | 5.4 | 25 |

Table 2: Molecular Docking and Biological Activity Data of this compound Derivatives

| Compound ID | Target Kinase | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |

| DFQ-1 | EGFR | -9.5 | 0.05 | 0.08 |

| DFQ-2 | VEGFR2 | -8.9 | 0.12 | 0.15 |

| DFQ-3 | c-Met | -9.2 | 0.08 | 0.10 |

| DFQ-4 | EGFR | -8.5 | 0.25 | 0.32 |

| DFQ-5 | VEGFR2 | -8.1 | 0.40 | 0.51 |

Experimental Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments cited in this guide.

In Silico Protocols

1. 3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

-

Objective: To correlate the 3D structural features of this compound derivatives with their biological activity and generate a predictive model.

-

Methodology:

-

Dataset Preparation: A dataset of this compound derivatives with a wide range of biological activities (e.g., IC₅₀ values) is compiled. The dataset is divided into a training set (typically 70-80% of the compounds) for model generation and a test set for model validation.

-

Molecular Modeling and Alignment: The 3D structures of all compounds are generated and optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94). The molecules are then aligned based on a common substructure or a template molecule.

-

Generation of Molecular Interaction Fields (MIFs): Steric and electrostatic fields are calculated for each molecule in the aligned dataset using a probe atom (e.g., a sp³ carbon atom with a +1 charge).

-

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical equation correlating the variations in the MIFs with the variations in biological activity.

-

Model Validation: The predictive power of the QSAR model is assessed using the test set molecules. Key statistical parameters include the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).

-

Contour Map Analysis: The results are visualized as 3D contour maps, which indicate regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for biological activity.

-

2. Pharmacophore Model Generation

-

Objective: To identify the common 3D arrangement of chemical features essential for the biological activity of this compound derivatives.

-

Methodology:

-

Ligand Preparation: A set of active this compound derivatives with known biological activity against a specific target is selected. The 3D structures of these molecules are generated and conformational analysis is performed to generate a representative set of low-energy conformations for each molecule.

-

Feature Identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic regions (HY) are identified for each molecule.

-

Hypothesis Generation: A pharmacophore generation algorithm (e.g., HipHop or HypoGen) is used to create hypothetical models based on the identified features of the most active compounds. The algorithm identifies common feature arrangements that are present in the active molecules but absent in inactive ones.

-

Model Validation: The generated pharmacophore models are validated by their ability to distinguish active from inactive compounds in a known database. The best model is selected based on statistical parameters like the cost difference between the null and the total cost.

-

3. Molecular Docking

-

Objective: To predict the binding mode and estimate the binding affinity of this compound derivatives to a target protein.

-

Methodology:

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned. The binding site is defined based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Ligand Preparation: The 3D structures of the this compound derivatives are generated and their energy is minimized.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to place the flexible ligand into the rigid or flexible binding site of the receptor. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The docking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein. The docking scores are used to rank the compounds based on their predicted binding affinity.

-

4. ADMET Prediction

-

Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of this compound derivatives.

-

Methodology:

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, LogP, polar surface area, number of rotatable bonds) are calculated for each this compound derivative.

-

Model Application: The calculated descriptors are used as input for various predictive models. These models can be based on quantitative structure-property relationships (QSPR), machine learning algorithms, or expert systems.

-

Property Prediction: A range of ADMET properties are predicted, including:

-

Absorption: Caco-2 cell permeability, human intestinal absorption.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 inhibition and substrate specificity.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

-

-

Analysis: The predicted ADMET properties are analyzed to identify potential liabilities and guide the optimization of the compounds.

-

In Vitro Protocols

1. In Vitro Kinase Inhibition Assay

-

Objective: To experimentally determine the inhibitory activity of synthesized this compound derivatives against a specific protein kinase.

-

Methodology:

-

Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

The kinase reaction is set up in a 96- or 384-well plate containing the kinase, substrate, and ATP in the assay buffer.

-

The synthesized this compound derivatives are added at various concentrations.

-

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity).

-

The luminescence or fluorescence signal is measured using a plate reader.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (DMSO alone). The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

-

Mandatory Visualization

This section provides diagrams for key signaling pathways and experimental workflows generated using the DOT language.

Synthesis of Novel 6,8-Difluoroquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The strategic incorporation of fluorine atoms, particularly the 6,8-difluoro substitution pattern, has been identified as a key feature in enhancing the potency and pharmacological profile of these compounds.[2][4] This technical guide provides an in-depth exploration of the synthesis of novel 6,8-difluoroquinoline compounds, focusing on established and modern synthetic routes, detailed experimental protocols, and a comparative analysis of their efficiencies.

Synthetic Strategies for the this compound Core

The construction of the this compound skeleton can be achieved through several classical and contemporary synthetic methodologies. The most prominent among these are the Gould-Jacobs reaction, the Conrad-Limpach synthesis (often with modern modifications), and the Friedländer synthesis.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a well-established method for preparing 4-hydroxyquinoline derivatives.[3][5] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6]

A generalized workflow for this synthetic approach is outlined below:

Conrad-Limpach and Modified Approaches

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters.[7] A significant advancement for the synthesis of compounds like 6,8-Difluoro-2-methylquinolin-4-ol is the use of a milder, acid-catalyzed cyclization with Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which avoids the harsh conditions of traditional thermal cyclization.[8]

The following diagram illustrates a comparison between the traditional thermal cyclization and the modern acid-catalyzed approach:

The Friedländer Synthesis

The Friedländer synthesis provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[9][10] This method is versatile and can be catalyzed by either acids or bases.[10] Microwave-assisted protocols have been shown to significantly improve reaction times and yields.[11]

A proposed mechanism for the anticancer action of certain quinoline derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[11]

Data Presentation: Comparative Analysis of Synthetic Routes

The efficiency of different synthetic methods for preparing this compound derivatives can be compared based on reported reaction yields and conditions.

| Synthetic Route | Starting Materials | Key Reagents & Conditions | Yield (%) | Reference |

| Gould-Jacobs Thermal Cyclization | 2,6-Difluoroaniline, Ethyl Acetoacetate | High-Temperature Cyclization (in Dowtherm A) | ~78 | [8] |

| Acid-Catalyzed Cyclization | 2,6-Difluoroaniline, Ethyl Acetoacetate | Eaton's Reagent, 50-90 °C | >95 | [8] |

| Microwave-Assisted Gould-Jacobs | Aniline, Diethyl Ethoxymethylenemalonate | Microwave, 300 °C, 5 min | 47 | [6] |

| Friedländer Condensation | 2-Amino-3,5-dibromobenzaldehyde, 1,3-Indandione | Acetonitrile, DCC, reflux, 1.5 h | 40 | [11] |

| Microwave-Assisted Friedländer | 2-Amino-3,5-dibromobenzaldehyde, Acetophenone | Acetic Acid, Microwave, 10 min | 85 | [11] |

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol via Conrad-Limpach Reaction[12]

Step 1: Condensation

-

In a round-bottom flask, combine 2,4-difluoroaniline, ethyl acetoacetate, and ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol by rotary evaporation to obtain the crude ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a suitable reaction vessel, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.

-

Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring, controlling the addition rate to maintain the temperature. Ethanol will distill off during this process.

-

After the addition is complete, maintain the reaction temperature at 250 °C for 30-60 minutes.

-

Allow the reaction mixture to cool to below 100 °C, at which point the product will precipitate.

-

Filter the solid product using a Büchner funnel.

-

Wash the collected solid with hot toluene (2 x 100 mL) followed by hexanes (2 x 100 mL) to remove the high-boiling solvent.

Protocol 2: Acid-Catalyzed Cyclization using Eaton's Reagent[8]

-

In a reaction vessel, carefully add the ethyl 3-(2,6-difluoroanilino)crotonate intermediate to Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid).

-

Heat the resulting solution to between 50-90 °C for approximately 1 hour, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to ice water.

-

The crude 6,8-Difluoro-2-methylquinolin-4-ol can be further purified by recrystallization.

Protocol 3: Microwave-Assisted Friedländer Synthesis of 6,8-Disubstituted Quinolines[11]

-

In a 10 mL microwave synthesis vial, add 2-amino-3,5-dibromobenzaldehyde (1.0 mmol) and the desired active methylene compound (1.1 mmol).

-

Add glacial acetic acid (2-3 mL) to serve as both the solvent and catalyst.

-

Seal the vial and place it in a microwave synthesizer.

-

Irradiate the reaction mixture at 160 °C for 5-15 minutes with stirring.

-

Monitor the reaction progress by TLC.

-

After completion, allow the vial to cool to room temperature.

-

Quench the reaction by pouring the mixture into ice-water (20 mL).

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion

The synthesis of novel this compound compounds is a promising avenue for the discovery of new therapeutic agents. This guide has detailed several effective synthetic strategies, including the classical Gould-Jacobs and Conrad-Limpach reactions, as well as modern, more efficient methods like acid-catalyzed and microwave-assisted syntheses. The provided quantitative data and experimental protocols offer a solid foundation for researchers to embark on the synthesis and exploration of this important class of molecules. The versatility of the quinoline scaffold, combined with the beneficial properties imparted by the 6,8-difluoro substitution, ensures that these compounds will remain a significant focus of research in medicinal chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. benchchem.com [benchchem.com]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

The Rise of 6,8-Difluoroquinolones: A Technical Guide to Their Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antimicrobial resistance necessitates the exploration of novel and potent therapeutic agents. Among the promising candidates, 6,8-difluoroquinoline derivatives have emerged as a significant class of compounds in antimicrobial research. Their unique structural features, characterized by fluorine atoms at both the 6 and 8 positions of the quinolone core, contribute to enhanced antibacterial activity and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols for the investigation of these potent antimicrobial agents.

Core Concepts: Structure and Mechanism of Action